1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6ClN3O2S and its molecular weight is 243.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
1,2,3-Triazole derivatives, including compounds similar to the specified chemical, are frequently studied for their synthesis methods and chemical properties. For instance, studies have shown that triazole derivatives can be synthesized through various chemical reactions, offering insights into their structural and chemical characteristics. These compounds are of interest due to their potential as intermediates in the synthesis of more complex molecules (Da’an Liu et al., 2015; Muhammad Naeem Ahmed et al., 2020).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of 1,2,3-triazole derivatives. These compounds have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi, highlighting their significance in the development of new antimicrobial agents (Мелкон Арпиарович Ирадян et al., 2014; M. Iradyan et al., 2014).
Structural and Theoretical Studies
Triazole derivatives are also subjects of structural and theoretical studies, including X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies provide valuable insights into the molecular interactions, bonding, and electronic structures of triazole compounds, which can be crucial for understanding their reactivity and potential applications (A. Castiñeiras et al., 2018).
Applications in Material Science
The unique properties of triazole derivatives extend their utility to material science. For example, their inclusion in metal-organic frameworks (MOFs) or as ligands in the synthesis of coordination compounds can lead to materials with novel properties useful in catalysis, sensing, and more (Hong Zhao et al., 2014).
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWMFKJHCVXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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